N-[(2-chlorophenyl)methyl]-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide
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Overview
Description
This would typically include the IUPAC name, other names (such as common names or abbreviations), and the class of compounds it belongs to.
Synthesis Analysis
This involves a detailed step-by-step process of how the compound is synthesized from its raw materials, including the conditions required for the synthesis (temperature, pressure, catalysts, etc.).Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule and their bonds. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes, including its reactivity and the conditions required for these reactions.Physical And Chemical Properties Analysis
This includes studying properties such as melting point, boiling point, solubility, density, molar mass, and specific heat capacity.Scientific Research Applications
Antibacterial and Antitumor Evaluation
Compounds with heterocyclic structures containing sulfonamido moieties have been synthesized and evaluated for their antibacterial activity. A study by Azab, Youssef, and El-Bordany (2013) found that certain synthesized compounds showed high antibacterial activities, suggesting potential for developing new antibacterial agents (M. E. Azab, M. Youssef, E. A. El-Bordany, 2013).
Coordination Complexes and Antioxidant Activity
Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and their coordination complexes, which displayed significant antioxidant activity. This research indicates the potential of such compounds in oxidative stress-related applications (K. Chkirate, S. Fettach, K. Karrouchi, et al., 2019).
Formulation Development for Poorly Soluble Compounds
Burton et al. (2012) focused on developing a suitable formulation for a poorly water-soluble compound, enhancing its in vivo exposure. This study highlights the importance of formulation strategies for the pharmacological evaluation of new compounds (Lori Burton, William Ying, R. Gandhi, et al., 2012).
In Vitro Antitumor Activity
El-Morsy et al. (2017) synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives and evaluated their antitumor activity against the MCF7 human breast adenocarcinoma cell line. The study found one derivative to be particularly active, suggesting a pathway for developing new antitumor agents (A. El-Morsy, Mohamed El-Sayed, Hamada S. Abulkhair, 2017).
Novel Drug Discovery and Medicinal Applications
Research on pyrazoles and pyrazolo[4,3-d]pyrimidines has shown these compounds to have promising biological properties, including antioxidant, anti-breast cancer, and anti-inflammatory effects. Thangarasu, Manikandan, and Thamaraiselvi (2019) conducted studies validating the medicinal potential of these derivatives through in silico, in vitro, and cytotoxicity assessments (P. Thangarasu, A. Manikandan, S. Thamaraiselvi, 2019).
Safety And Hazards
This involves studying the potential risks associated with the compound, including toxicity, flammability, and environmental impact.
Future Directions
This involves predicting or suggesting future research directions, such as potential applications of the compound or areas that need further investigation.
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClFN5O2S/c1-3-31-22-21(15(2)29-31)28-24(30(23(22)33)13-16-8-10-18(26)11-9-16)34-14-20(32)27-12-17-6-4-5-7-19(17)25/h4-11H,3,12-14H2,1-2H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNZQWSRJXVAHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)F)SCC(=O)NCC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClFN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chlorophenyl)methyl]-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide |
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